BenchChemオンラインストアへようこそ!

SNT-207858

Melanocortin receptor pharmacology MC4 antagonist selectivity Cachexia research

SNT-207858 offers 170-fold MC3 selectivity and peripheral MC4 blockade for murine cachexia models. Dihydrochloride salt enhances solubility; 30mg/kg oral dosing validated for lean mass preservation. Limited CYP2C19 inhibition (IC50 >50μM) minimizes drug interaction risk.

Molecular Formula C32H45Cl4N5O3
Molecular Weight 689.5 g/mol
Cat. No. B12426371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSNT-207858
Molecular FormulaC32H45Cl4N5O3
Molecular Weight689.5 g/mol
Structural Identifiers
SMILESCCC(COC1=C(N=CC=C1)C2CCN(CC2)C(=O)C(CC3=C(C=C(C=C3)Cl)Cl)NC(=O)N4CCCC4)N5CCCC5.Cl.Cl
InChIInChI=1S/C32H43Cl2N5O3.2ClH/c1-2-26(37-14-3-4-15-37)22-42-29-8-7-13-35-30(29)23-11-18-38(19-12-23)31(40)28(36-32(41)39-16-5-6-17-39)20-24-9-10-25(33)21-27(24)34;;/h7-10,13,21,23,26,28H,2-6,11-12,14-20,22H2,1H3,(H,36,41);2*1H/t26-,28-;;/m1../s1
InChIKeyDFRHMBGAOYBWHK-VXGCXGCYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SNT-207858 for MC4-R Antagonism Research: Baseline Identity and Key Procurement Specifications


SNT-207858 (CAS 1104080-42-3, free base CAS 1104662-66-9) is a non-peptidic, small-molecule melanocortin-4 receptor (MC4-R) antagonist developed by Santhera Pharmaceuticals as part of an effort to identify orally active, blood-brain barrier (BBB)-penetrant agents for cachexia intervention [1]. The compound exhibits an MC4-R binding IC₅₀ of 22 nM and a functional IC₅₀ of 11 nM, with 170-fold selectivity over MC-3 and 40-fold selectivity over MC-5 [1]. Its closest structural and pharmacological analog, SNT-207707, was characterized in the same study, allowing direct, within-experiment quantitative comparison across multiple parameters [1].

Why SNT-207858 Cannot Be Replaced by a Generic MC4 Antagonist: Critical Quantitative Differentiation


The melanocortin-4 receptor antagonist class contains compounds that differ substantially in their selectivity profile against the closely related MC-3 and MC-5 receptors, as well as in their ability to cross the blood-brain barrier [1]. Even between the structurally related leads SNT-207707 and SNT-207858, a single study head-to-head reveals a 4.6-fold difference in brain-to-plasma ratio (0.10 vs. 0.36), a 5.3-fold difference in brain AUC (437 vs. 2307 nM·h), and a 5.3-fold difference in brain peak concentration (110 vs. 580 nM) despite similar plasma exposure [1]. Generic substitution with an uncharacterized MC4 antagonist therefore carries a high risk of delivering an entirely different CNS exposure profile, which would confound any attempt to replicate published in vivo pharmacodynamic outcomes.

SNT-207858 Procurement Evidence: Direct Head-to-Head Quantitative Differentiation Versus SNT-207707


MC4 Receptor Selectivity Profile: SNT-207858 Offers Balanced Selectivity Over MC-3 and MC-5 Compared to SNT-207707

SNT-207858 displays 170-fold selectivity for MC4 over MC-3 and 40-fold selectivity over MC-5, while its closest analog SNT-207707 exhibits over 200-fold selectivity against both MC-3 and MC-5 [1]. This differential selectivity profile is critical because MC-3 and MC-5 receptors mediate distinct physiological processes; an antagonist with a balanced selectivity gap may produce a different off-target signature compared to one with equivalent selectivity against both subtypes.

Melanocortin receptor pharmacology MC4 antagonist selectivity Cachexia research

Brain Exposure and CNS Penetration: SNT-207858 Exhibits 5.3-Fold Lower Brain-to-Plasma Ratio Compared to SNT-207707

Following a single oral dose of 60 mg/kg in CD-1 mice, SNT-207858 achieved a brain peak concentration of 110 nM and a brain AUC of 437 nM·h, with a brain-to-plasma AUC ratio of 0.10 [1]. In the same experiment, SNT-207707 achieved a brain peak of 580 nM, brain AUC of 2307 nM·h, and a brain-to-plasma ratio of 0.36 [1]. While both compounds are classified as BBB-penetrant, SNT-207858 exhibits 5.3-fold lower brain exposure and a 3.6-fold lower brain-to-plasma ratio.

Blood-brain barrier penetration CNS pharmacokinetics Melanocortin receptor antagonist

Plasma Exposure: SNT-207858 Achieves Comparable Systemic Levels but Lower Overall Plasma AUC Versus SNT-207707

At the same oral dose of 60 mg/kg in CD-1 mice, SNT-207858 yielded a plasma peak concentration of 1520 nM and a plasma AUC of 4405 nM·h, while SNT-207707 achieved a plasma peak of 1960 nM and AUC of 6373 nM·h [1]. This represents a 1.3-fold difference in peak exposure and a 1.4-fold difference in total systemic exposure, indicating broadly comparable oral bioavailability with a moderate advantage for SNT-207707 in overall plasma levels.

Oral bioavailability Pharmacokinetics Melanocortin-4 antagonist

In Vivo Food Intake Stimulation: SNT-207858 Shows Lower Effective Dose Threshold Than SNT-207707 in Acute Feeding Assay

In the light-phase food intake model in NMRI mice, a single oral dose of 60 mg/kg SNT-207858 significantly increased food intake over 4 hours (p<0.01 vs. vehicle), whereas SNT-207707 required 120 mg/kg to achieve a statistically significant effect (p<0.01) [1]. At the 60 mg/kg oral dose, SNT-207707 failed to reach statistical significance [1]. This indicates that despite lower brain exposure, SNT-207858 achieves a functionally meaningful MC4 receptor occupancy at a lower dose.

Orexigenic activity MC4 antagonist in vivo Cachexia feeding model

Anti-Cachectic Efficacy in C26 Tumor Model: Both Compounds Prevent Weight Loss but SNT-207858 Shows Numerically Greater Delay in Cachexia Onset

In the C26 colon adenocarcinoma cachexia model, daily oral administration of 30 mg/kg SNT-207858 or SNT-207707 starting one day after tumor implantation significantly reduced tumor-induced weight loss. Kaplan-Meier analysis of cachexia onset revealed a stronger statistical separation for SNT-207858 (p<0.01 vs. vehicle+tumor) compared to SNT-207707 (p<0.05 vs. vehicle+tumor) [1]. Both compounds preserved lean body mass and fat mass relative to tumor-bearing vehicle controls, with no difference in final tumor weight between treatment and control groups [1].

Cancer cachexia MC4 antagonist efficacy Body composition preservation

SNT-207858 Application Scenarios Grounded in Quantitative Evidence


Peripheral-Selective MC4 Antagonism Studies in Metabolic Disease Models

SNT-207858, with a brain-to-plasma ratio of 0.10 and brain AUC of 437 nM·h at 60 mg/kg p.o., provides substantially lower CNS penetration than SNT-207707 (brain/plasma 0.36, brain AUC 2307 nM·h) [1]. This profile makes it the preferred tool compound when the experimental goal is to isolate peripheral MC4 receptor contributions in feeding, energy expenditure, or body composition regulation, minimizing confounding central anorexigenic pathway modulation.

Dose-Response Feeding Studies Requiring Lower Compound Load

The minimum effective oral dose of 60 mg/kg for SNT-207858 in the acute light-phase food intake assay is half that of SNT-207707 (120 mg/kg) [1]. Researchers planning repeated-dosing protocols or formulation-constrained studies (e.g., in diet-induced obesity models) benefit from this reduced compound requirement, which lowers vehicle exposure and potential solubility-related artifacts over chronic administration.

Cancer Cachexia Intervention with Balanced MC4 Subtype Selectivity

SNT-207858's selectivity profile (170-fold over MC-3, 40-fold over MC-5) differs from SNT-207707 (>200-fold over both MC-3 and MC-5) [1]. In C26 tumor-bearing mice, SNT-207858 produced a more statistically robust delay in cachexia onset (p<0.01) than SNT-207707 (p<0.05) at the same 30 mg/kg daily oral dose [1]. This performance supports its selection as the lead candidate for preclinical cachexia studies where MC5-related off-target effects must be carefully profiled against anti-cachectic efficacy.

PK/PD Modeling of MC4 Antagonist Brain Exposure-Effect Relationships

The matched plasma PK (1.3-fold difference in peak, 1.4-fold difference in AUC) but divergent brain PK (5.3-fold difference in brain AUC) between SNT-207858 and SNT-207707 at identical oral doses [1] creates an ideal paired-compound system for delineating peripheral versus central contributions to MC4-driven pharmacodynamic effects. This enables quantitative PK/PD modeling that isolates the CNS exposure component of food intake stimulation and body composition changes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for SNT-207858

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.